7-Chloroquinoline-3-carbaldehyde
Overview
Description
7-Chloroquinoline-3-carbaldehyde is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinoline ring with a chloro substituent at the 7th position and an aldehyde group at the 3rd position
Preparation Methods
The synthesis of 7-Chloroquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (a combination of dimethylformamide and phosphorus oxychloride) to form the aldehyde group on the quinoline ring . The reaction conditions generally require heating to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-Chloroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 7th position can be substituted with other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate reagents.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Scientific Research Applications
7-Chloroquinoline-3-carbaldehyde has numerous applications in scientific research:
Medicinal Chemistry: It serves as a precursor for synthesizing various bioactive quinoline derivatives with potential antimalarial, antimicrobial, and anticancer activities.
Organic Synthesis: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Material Science: Quinoline derivatives, including this compound, are explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The biological activity of 7-Chloroquinoline-3-carbaldehyde and its derivatives is often attributed to their ability to interact with various molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact mechanism of action may vary depending on the specific derivative and its target.
Comparison with Similar Compounds
7-Chloroquinoline-3-carbaldehyde can be compared with other quinoline derivatives such as 2-Chloroquinoline-3-carbaldehyde and 4-Hydroxyquinoline. While these compounds share a common quinoline core, their substituents and positions lead to different chemical properties and biological activities . For example, 2-Chloroquinoline-3-carbaldehyde is known for its use in synthesizing fused or binary quinoline-cord heterocyclic systems .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis and medicinal chemistry. Ongoing research continues to explore its applications and mechanisms of action, highlighting its importance in advancing scientific knowledge and technological innovation.
Properties
IUPAC Name |
7-chloroquinoline-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-2-1-8-3-7(6-13)5-12-10(8)4-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCVKVWBSTYDRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573383 | |
Record name | 7-Chloroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
363135-55-1 | |
Record name | 7-Chloro-3-quinolinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=363135-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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